
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C6H4F4O It is a derivative of cyclohexadiene, where four hydrogen atoms are replaced by fluorine atoms and one hydroxyl group is attached to the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol typically involves the fluorination of cyclohexadiene derivatives. One common method is the reaction of cyclohexa-2,5-dien-1-one with fluorine gas under controlled conditions. The reaction is usually carried out at low temperatures to prevent over-fluorination and to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of fluorine gas.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form tetrafluorocyclohexanol.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of tetrafluorocyclohexadienone.
Reduction: Formation of tetrafluorocyclohexanol.
Substitution: Formation of various substituted cyclohexadiene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s reactivity and stability. It can form strong hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: A closely related compound with a similar structure but different functional groups.
2,3,5,6-Tetrafluoro-7,7,8,8-tetracyanoquinodimethane: Another fluorinated compound with distinct electronic properties.
Uniqueness
2,3,5,6-Tetrafluorocyclohexa-2,5-dien-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other fluorinated cyclohexadiene derivatives.
Propriétés
Numéro CAS |
919273-12-4 |
|---|---|
Formule moléculaire |
C6H4F4O |
Poids moléculaire |
168.09 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluorocyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C6H4F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h6,11H,1H2 |
Clé InChI |
RYIOSGRPKXCBJN-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(C(=C1F)F)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


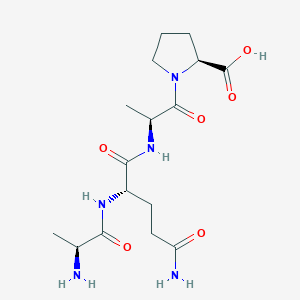
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)


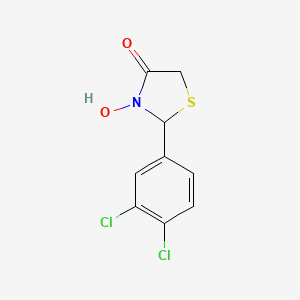
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
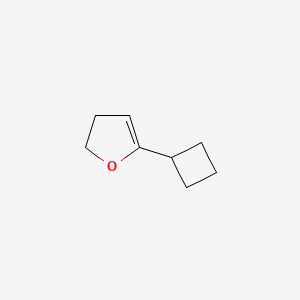

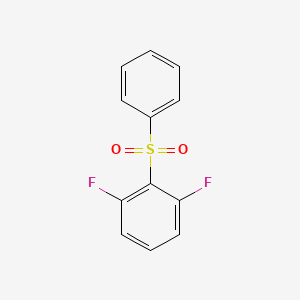
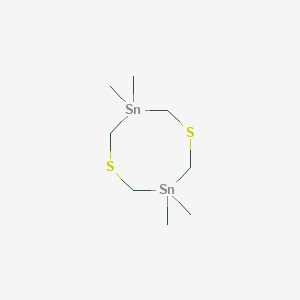
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)

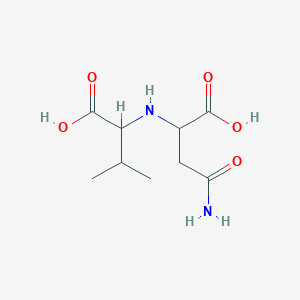
propanedinitrile](/img/structure/B14199672.png)
